molecular formula C14H10FN3O3S B2972187 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1257552-17-2

2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2972187
CAS RN: 1257552-17-2
M. Wt: 319.31
InChI Key: KCEFYBISMDQXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate. The compound belongs to the class of oxadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, the compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its high potency and selectivity. The compound has shown activity at low concentrations, making it an attractive candidate for further development. However, one limitation of using the compound is its relatively low solubility, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide. One area of interest is the development of new drug formulations that improve the solubility and bioavailability of the compound. Another potential direction is the investigation of the compound's effects on other signaling pathways and disease models. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves the reaction of 2-fluorophenol with 2-chloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using standard techniques.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has been studied for its potential as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-10-3-1-2-4-11(10)20-7-12(19)16-14-18-17-13(21-14)9-5-6-22-8-9/h1-6,8H,7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFYBISMDQXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NN=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

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